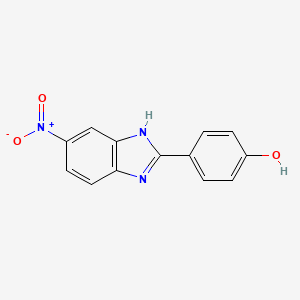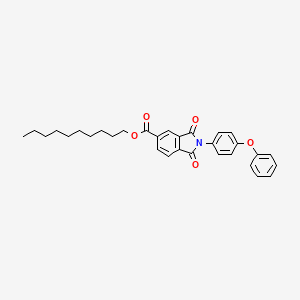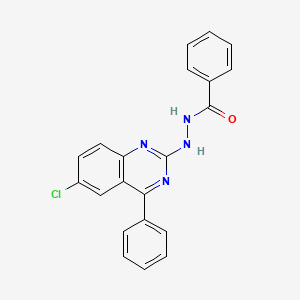![molecular formula C14H10N4O6 B11709053 N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-hydroxy-3-nitrophényl)méthylidène]-3-nitrobenzohydrazide est un composé hydrazone de base de Schiff. Les bases de Schiff sont des composés généralement formés par la condensation d'amines primaires avec des composés carbonylés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N'-[(E)-(2-hydroxy-3-nitrophényl)méthylidène]-3-nitrobenzohydrazide implique généralement la réaction de condensation entre la 2-hydroxy-3-nitrobenzaldéhyde et la 3-nitrobenzohydrazide. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol sous conditions de reflux . Le mélange réactionnel est chauffé pour faciliter la formation de la base de Schiff, et le produit est ensuite isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(2-hydroxy-3-nitrophényl)méthylidène]-3-nitrobenzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino.
Substitution : Les groupes hydroxyle et nitro peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des réactifs comme les halogènes ou les chlorures de sulfonyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction des groupes nitro donnerait les amines correspondantes, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
N'-[(E)-(2-hydroxy-3-nitrophényl)méthylidène]-3-nitrobenzohydrazide a plusieurs applications dans la recherche scientifique :
Médecine : Il peut servir de précurseur pour la synthèse de composés pharmacologiquement actifs.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la fluorescence ou l'activité catalytique.
Mécanisme d'action
Le mécanisme d'action du N'-[(E)-(2-hydroxy-3-nitrophényl)méthylidène]-3-nitrobenzohydrazide implique son interaction avec diverses cibles moléculaires. Le composé peut former des complexes stables avec des ions métalliques, qui peuvent ensuite participer à des processus catalytiques ou biologiques. La présence de groupes nitro et hydroxyle permet la liaison hydrogène et d'autres interactions avec les biomolécules, ce qui peut affecter leur fonction .
Applications De Recherche Scientifique
N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It may serve as a precursor for the synthesis of pharmacologically active compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic or biological processes. The presence of nitro and hydroxyl groups allows for hydrogen bonding and other interactions with biomolecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N'-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
Unicité
N'-[(E)-(2-hydroxy-3-nitrophényl)méthylidène]-3-nitrobenzohydrazide est unique en raison de la présence de groupes nitro et hydroxyle, qui confèrent une réactivité chimique distincte et un potentiel d'applications diverses. La combinaison de ces groupes fonctionnels permet des interactions spécifiques avec les ions métalliques et les biomolécules, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C14H10N4O6 |
|---|---|
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C14H10N4O6/c19-13-10(4-2-6-12(13)18(23)24)8-15-16-14(20)9-3-1-5-11(7-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+ |
Clé InChI |
NNSPNVCNDUWKJU-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)
![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)

![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
